![molecular formula C13H12BrNO3 B3285256 Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate CAS No. 80022-50-0](/img/structure/B3285256.png)
Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate
Overview
Description
Synthesis Analysis
While the specific synthesis method for this compound isn’t available, bromomethyl compounds are often synthesized via bromination reactions . For example, bromomethyl cyclopropane can be synthesized from α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N .Chemical Reactions Analysis
Bromomethyl compounds can participate in various chemical reactions. For instance, they can undergo nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile . They can also participate in coupling reactions like the Suzuki-Miyaura coupling .Scientific Research Applications
Synthesis of Block Copolymers
This compound can be used in the synthesis of block copolymers . For instance, it can be used as a bifunctional initiator in the reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene . The bromomethyl group can react with other compounds to form a macro agent, which can then initiate the polymerization process .
Electrochemical Bromofunctionalization of Alkenes
The bromomethyl group in this compound can be used in the electrochemical bromofunctionalization of alkenes . This process involves the electrochemical generation of bromine from hydrobromic acid, which can then react with alkenes to form various products such as dibromides, bromohydrines, bromohydrin ethers, and cyclized products .
Research Use Only (RUO)
As a chemical compound, “Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate” is often labeled as “Research Use Only” (RUO) . This means it’s primarily used in laboratory settings for experimental purposes . It’s not intended for use in diagnostic procedures, and it’s not for therapeutic or in vivo use .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO3/c1-2-17-13(16)11-10(8-14)18-12(15-11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBDNSCVXVFFTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=N1)C2=CC=CC=C2)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(bromomethyl)-2-phenyl-1,3-oxazole-4-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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